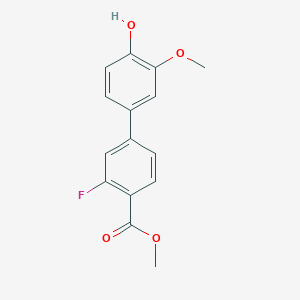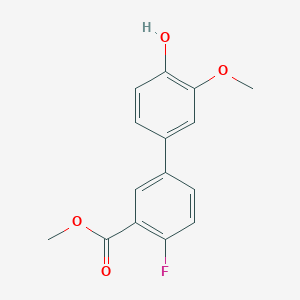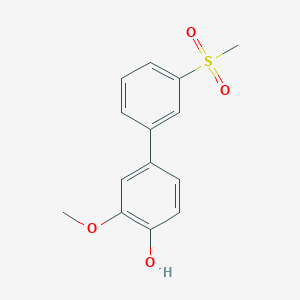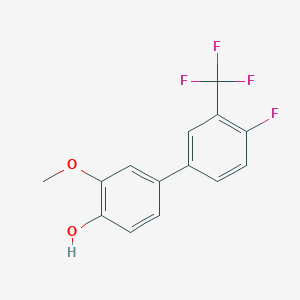
5-(4-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol, 95% (5-F3M2MP95) is a fluoro-substituted phenol derivative that has been studied for its potential applications in scientific research. It is a highly versatile compound that has been used in a variety of laboratory experiments, ranging from organic synthesis to biochemistry. In
Mécanisme D'action
The mechanism of action of 5-(4-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol, 95% is not yet fully understood. However, it is believed to act as a catalyst in organic reactions by forming a complex with the reactants and facilitating the reaction. In addition, it is believed to act as a fluorescent probe in the study of proteins and DNA by binding to specific sites on the molecules and emitting light when excited by ultraviolet light.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol, 95% have not been extensively studied. However, it is believed to have antioxidant and anti-inflammatory properties due to its fluoro-substituted phenol structure. In addition, it has been shown to have antimicrobial activity against some bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-(4-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol, 95% in laboratory experiments has several advantages. It is a versatile compound that can be used in a variety of scientific research applications. In addition, it is relatively easy to synthesize and can be purified using simple techniques. However, there are some limitations to its use in laboratory experiments. It is a relatively expensive compound and its mechanism of action is not yet fully understood.
Orientations Futures
There are many potential future directions for the use of 5-(4-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol, 95% in scientific research. It could be used to develop new pharmaceuticals or as a fluorescent probe in the study of proteins and DNA. In addition, further research could be done to investigate its potential antioxidant and anti-inflammatory properties. Finally, more research could be done to understand its mechanism of action and to determine the optimal conditions for its use in laboratory experiments.
Méthodes De Synthèse
The synthesis of 5-(4-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol, 95% involves the reaction of 4-fluoro-3-trifluoromethylphenol (4-F3M) with 2-methoxybenzaldehyde in the presence of a base, such as potassium carbonate. The reaction is carried out in an aqueous medium at a temperature of 80-90°C for a period of 1-2 hours. After the reaction is complete, the product is isolated and purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
5-(4-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis and as a catalyst in the synthesis of various compounds. It has also been used in the development of new pharmaceuticals and in the study of biochemical and physiological processes. In addition, it has been used as a fluorescent probe in the study of proteins and DNA.
Propriétés
IUPAC Name |
5-[4-fluoro-3-(trifluoromethyl)phenyl]-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4O2/c1-20-13-5-3-9(7-12(13)19)8-2-4-11(15)10(6-8)14(16,17)18/h2-7,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQBAMYQRGFXJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=C(C=C2)F)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685761 |
Source


|
| Record name | 4'-Fluoro-4-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261927-52-9 |
Source


|
| Record name | 4'-Fluoro-4-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxyphenol, 95%](/img/structure/B6380349.png)


